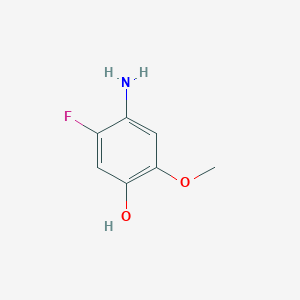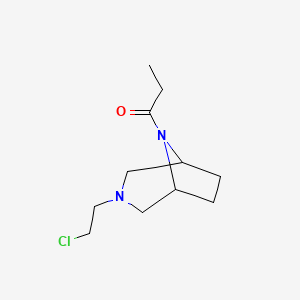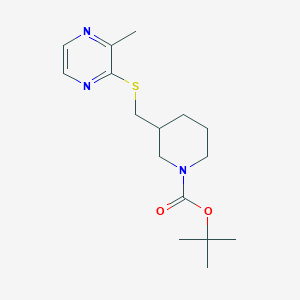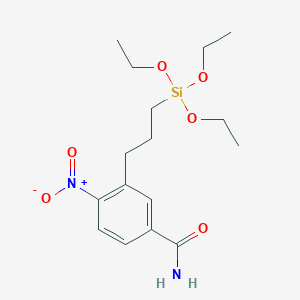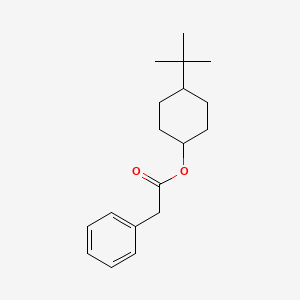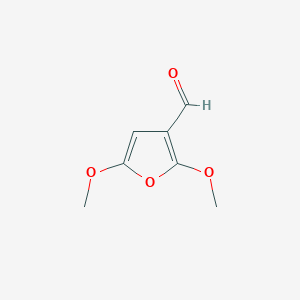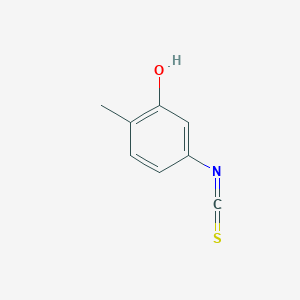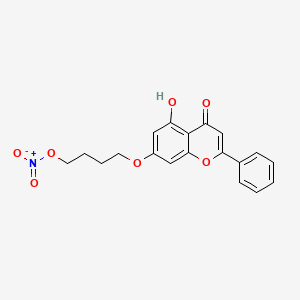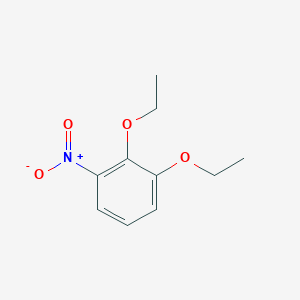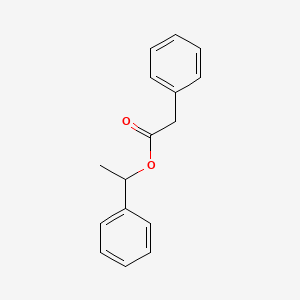
1-Phenylethyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylethyl phenylacetate is an organic compound with the molecular formula C16H16O2. It is an ester formed from phenylacetic acid and 1-phenylethanol. This compound is known for its pleasant floral and fruity aroma, making it a popular ingredient in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylethyl phenylacetate can be synthesized through the esterification of phenylacetic acid with 1-phenylethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for the purification of the product, such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylethyl phenylacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield phenylacetic acid and 1-phenylethanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl groups in the compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Hydrolysis: Phenylacetic acid and 1-phenylethanol.
Reduction: 1-Phenylethanol and phenylmethanol.
Oxidation: Various oxidized derivatives of the phenyl groups.
Applications De Recherche Scientifique
1-Phenylethyl phenylacetate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma
Mécanisme D'action
The mechanism of action of 1-Phenylethyl phenylacetate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release phenylacetic acid and 1-phenylethanol, which may exert their effects through different biological pathways. The exact molecular targets and pathways involved in its biological activities are still under investigation .
Comparaison Avec Des Composés Similaires
1-Phenylethyl phenylacetate can be compared with other similar esters, such as:
Phenethyl acetate: Similar in structure but with an acetate group instead of a phenylacetate group.
Benzyl acetate: Contains a benzyl group instead of a phenylethyl group.
Ethyl phenylacetate: Similar in structure but with an ethyl group instead of a phenylethyl group
Uniqueness: this compound is unique due to its specific combination of phenylacetic acid and 1-phenylethanol, which imparts distinct chemical and physical properties, including its characteristic aroma and reactivity .
Propriétés
Numéro CAS |
56961-74-1 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
1-phenylethyl 2-phenylacetate |
InChI |
InChI=1S/C16H16O2/c1-13(15-10-6-3-7-11-15)18-16(17)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 |
Clé InChI |
RVPFKYFDINHICG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


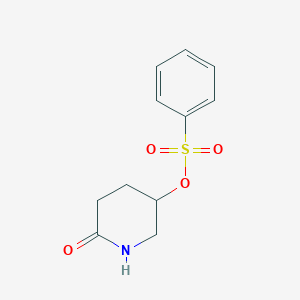

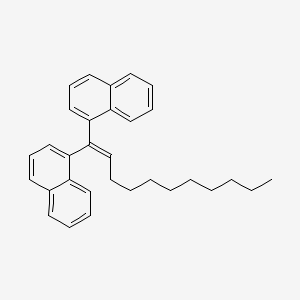
![2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B13953266.png)
